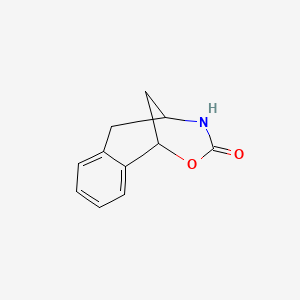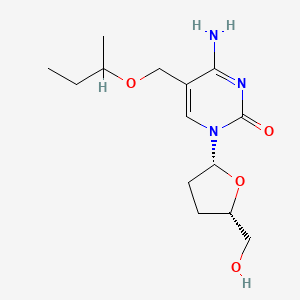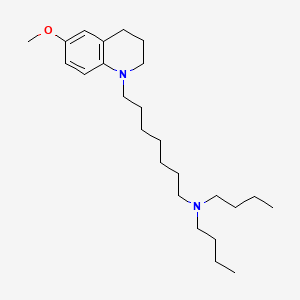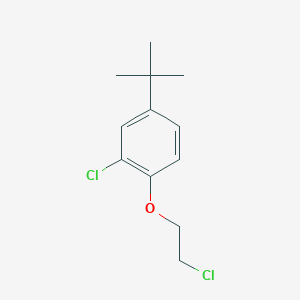
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene is an organic compound characterized by the presence of a tert-butyl group, two chlorine atoms, and an ethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylphenol.
Chlorination: The phenol group is chlorinated using thionyl chloride (SOCl₂) to form 4-tert-butyl-2-chlorophenol.
Etherification: The chlorinated phenol undergoes etherification with 2-chloroethanol in the presence of a base such as potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The tert-butyl group can be oxidized under specific conditions, and the benzene ring can undergo reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
Substitution: Products include derivatives where the chlorine atoms are replaced by other nucleophiles.
Oxidation: Oxidation of the tert-butyl group can yield tert-butyl alcohol derivatives.
Reduction: Reduction of the benzene ring can lead to cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The presence of chlorine atoms and the tert-butyl group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Tert-butylbenzyl chloride
- 4-Tert-butyl-2-chlorophenol
- 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene derivatives
Uniqueness
This compound is unique due to the combination of its tert-butyl group, chlorine atoms, and ethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
2051-63-0 |
|---|---|
Molekularformel |
C12H16Cl2O |
Molekulargewicht |
247.16 g/mol |
IUPAC-Name |
4-tert-butyl-2-chloro-1-(2-chloroethoxy)benzene |
InChI |
InChI=1S/C12H16Cl2O/c1-12(2,3)9-4-5-11(10(14)8-9)15-7-6-13/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
XFUFWZSWAIXWHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)

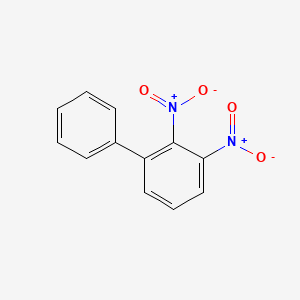
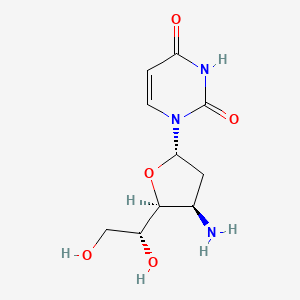
![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)
![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)

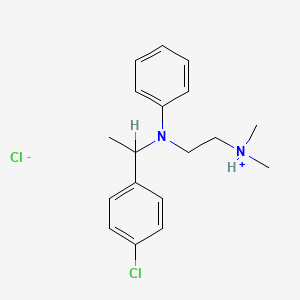
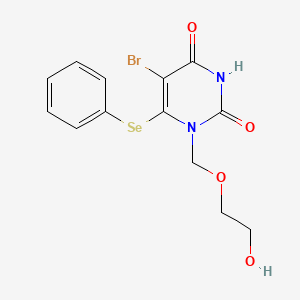
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
